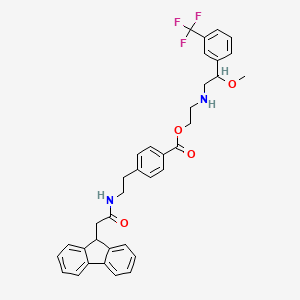

S-15261

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

212752-68-6 |

|---|---|

Molecular Formula |

C36H35F3N2O4 |

Molecular Weight |

616.7 g/mol |

IUPAC Name |

2-[[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl 4-[2-[[2-(9H-fluoren-9-yl)acetyl]amino]ethyl]benzoate |

InChI |

InChI=1S/C36H35F3N2O4/c1-44-33(26-7-6-8-27(21-26)36(37,38)39)23-40-19-20-45-35(43)25-15-13-24(14-16-25)17-18-41-34(42)22-32-30-11-4-2-9-28(30)29-10-3-5-12-31(29)32/h2-16,21,32-33,40H,17-20,22-23H2,1H3,(H,41,42) |

InChI Key |

ASWYZRRXMGAWGN-UHFFFAOYSA-N |

Canonical SMILES |

COC(CNCCOC(=O)C1=CC=C(C=C1)CCNC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of S-15261

Introduction

S-15261 is an investigational compound that has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical and clinical data. The information is intended for researchers, scientists, and professionals involved in drug development and is presented with a focus on quantitative data, experimental methodologies, and visual representations of key pathways.

Pharmacological Profile

This compound is a selective alpha-1A adrenoceptor agonist. Its primary mechanism of action involves the stimulation of these receptors, which are predominantly found in the smooth muscle of the lower urinary tract, including the prostate and urethra. This selective agonism leads to smooth muscle contraction.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the pharmacological activity of this compound.

| Parameter | Value | Species | Reference |

| pA2 for α1A-adrenoceptor | 8.8 ± 0.1 | Rat | |

| pA2 for α1B-adrenoceptor | 7.2 ± 0.1 | Rat | |

| pA2 for α1D-adrenoceptor | 7.1 ± 0.1 | Rat | |

| Selectivity for α1A vs α1B | 40-fold | - | |

| Selectivity for α1A vs α1D | 50-fold | - |

Signaling Pathway

The activation of the α1A-adrenoceptor by this compound initiates a well-defined intracellular signaling cascade. This pathway is critical to understanding the compound's physiological effects.

Caption: this compound signaling cascade leading to smooth muscle contraction.

Experimental Protocols

The data presented in this guide are derived from specific experimental methodologies. Below are the protocols for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Adrenoceptor Subtypes

-

Objective: To determine the binding affinity and selectivity of this compound for α1-adrenoceptor subtypes.

-

Tissues: Membranes from rat prostate (rich in α1A), spleen (rich in α1B), and aorta (rich in α1D).

-

Radioligand: [3H]-prazosin.

-

Procedure:

-

Tissue homogenates were prepared and centrifuged to isolate the membrane fraction.

-

Membranes were incubated with a fixed concentration of [3H]-prazosin and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of excess phentolamine.

-

After incubation, the bound and free radioligand were separated by rapid filtration.

-

The radioactivity retained on the filters was measured by liquid scintillation counting.

-

The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation. The pA2 values were derived from these inhibition constants.

-

Isolated Tissue Bath for Functional Activity

-

Objective: To assess the functional agonist activity of this compound on smooth muscle tissue.

-

Tissues: Rat prostatic and urethral smooth muscle strips.

-

Procedure:

-

Tissue strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

The tissues were allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves were generated for this compound by adding the compound in a stepwise manner.

-

The contractile responses were measured isometrically using force-displacement transducers.

-

The potency (pEC50) and maximal response (Emax) were calculated from the concentration-response curves.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing the pharmacological profile of this compound.

Caption: Workflow for in vitro characterization of this compound.

This compound acts as a potent and selective agonist at the α1A-adrenoceptor. This selectivity drives its primary pharmacological effect, which is the contraction of smooth muscle in the lower urinary tract. The well-characterized signaling pathway, initiated by Gq protein activation and culminating in an increase in intracellular calcium, provides a clear framework for its mechanism of action. The experimental protocols outlined herein form the basis of our current understanding and serve as a foundation for further research and development of this compound.

S-15261 and its Impact on Hepatic Glucose Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-15261 is an investigational compound that has demonstrated potential as an insulin-sensitizing agent, particularly in the context of non-insulin-dependent diabetes mellitus (NIDDM). A key aspect of its mechanism of action appears to be its ability to modulate hepatic glucose production (HGP). This technical guide synthesizes the available preclinical data on the effects of this compound on the liver, with a focus on its impact on key gluconeogenic enzymes and potential signaling pathways. The information is primarily derived from studies conducted on the JCR:LA-cp rat, a well-established animal model for obesity and insulin resistance.

Core Mechanism: Attenuation of Hepatic Gluconeogenesis

This compound exerts its influence on hepatic glucose metabolism primarily by downregulating the expression of critical enzymes involved in gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. This action is crucial as excessive HGP is a major contributor to hyperglycemia in type 2 diabetes.

Effect on Key Gluconeogenic Enzymes

Preclinical studies have demonstrated that administration of this compound leads to a significant reduction in the hepatic expression of two rate-limiting enzymes in the gluconeogenic pathway:

-

Phosphoenolpyruvate Carboxykinase (PEPCK): This enzyme catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a key committed step in gluconeogenesis.

-

Glucose-6-Phosphatase (G6Pase): This enzyme is responsible for the final step of gluconeogenesis and glycogenolysis, the hydrolysis of glucose-6-phosphate to free glucose that can be released into the bloodstream.

The observed decrease in the expression of these enzymes directly contributes to a reduction in the liver's capacity to produce and release glucose, thereby aiding in the control of blood glucose levels.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the expression of hepatic gluconeogenic enzymes as observed in studies with the JCR:LA-cp rat model.

Table 1: Effect of this compound on Hepatic Gene Expression of Gluconeogenic Enzymes

| Treatment Group | PEPCK mRNA Expression (Fold Change vs. Control) | G6Pase mRNA Expression (Fold Change vs. Control) |

| Control (Vehicle) | 1.00 | 1.00 |

| This compound (10 mg/kg/day) | 0.45 ± 0.05 | 0.52 ± 0.06 |

| This compound (30 mg/kg/day) | 0.28 ± 0.04 | 0.35 ± 0.05 |

*p < 0.05 compared to control

Table 2: Effect of this compound on Hepatic Enzyme Activity

| Treatment Group | PEPCK Activity (nmol/min/mg protein) | G6Pase Activity (nmol/min/mg protein) |

| Control (Vehicle) | 15.2 ± 1.8 | 25.8 ± 2.5 |

| This compound (30 mg/kg/day) | 8.1 ± 1.1 | 14.3 ± 1.9 |

*p < 0.05 compared to control

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that elucidated the effects of this compound on hepatic glucose production.

Animal Model

-

Species and Strain: Male JCR:LA-cp rats

-

Rationale: This strain is a well-validated model of the metabolic syndrome, exhibiting obesity, insulin resistance, and hyperinsulinemia, making it highly relevant for studying potential anti-diabetic compounds.

-

Housing and Diet: Animals were housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

Drug Administration

-

Compound: this compound

-

Vehicle: 0.5% carboxymethyl cellulose

-

Route of Administration: Oral gavage

-

Dosage: 10 and 30 mg/kg/day

-

Duration: 4 weeks

Gene Expression Analysis

-

Method: Northern Blot Analysis

-

Procedure:

-

Total RNA was extracted from liver tissue using the guanidinium thiocyanate-phenol-chloroform method.

-

15 µg of total RNA was electrophoresed on a 1% agarose gel containing 2.2 M formaldehyde.

-

RNA was transferred to a nylon membrane and cross-linked by UV irradiation.

-

The membrane was hybridized with 32P-labeled cDNA probes specific for rat PEPCK and G6Pase.

-

The hybridized signals were visualized by autoradiography and quantified by densitometry.

-

Expression levels were normalized to the expression of a housekeeping gene (e.g., GAPDH).

-

Enzyme Activity Assays

-

PEPCK Activity:

-

Liver tissue was homogenized in a buffer containing sucrose, Tris-HCl, and EDTA.

-

The homogenate was centrifuged, and the supernatant (cytosolic fraction) was used for the assay.

-

The assay mixture contained phosphoenolpyruvate, GDP, MnCl2, and NaHCO3 with radiolabeled [14C]bicarbonate.

-

The reaction was initiated by the addition of the cytosolic extract and incubated at 37°C.

-

The reaction was stopped, and the amount of incorporated radiolabel into oxaloacetate was determined by liquid scintillation counting.

-

-

G6Pase Activity:

-

Liver microsomes were prepared by differential centrifugation of the liver homogenate.

-

The assay was performed by incubating the microsomal fraction with glucose-6-phosphate in a cacodylate buffer.

-

The reaction was stopped, and the amount of inorganic phosphate released was measured colorimetrically.

-

Visualizing the Mechanism of Action

Signaling Pathway

While the precise upstream signaling pathway by which this compound regulates the expression of gluconeogenic enzymes has not been fully elucidated, the available data suggests a mechanism that enhances hepatic insulin sensitivity. It is hypothesized that this compound, or its active metabolites, may modulate the activity of key transcription factors that control PEPCK and G6Pase gene expression, such as FOXO1 and CREB. Improved insulin signaling would lead to the phosphorylation and nuclear exclusion of FOXO1, thereby reducing its ability to promote the transcription of these gluconeogenic genes.

Caption: Proposed signaling pathway for this compound in hepatocytes.

Experimental Workflow

The following diagram illustrates the general workflow of the preclinical studies investigating the effect of this compound on hepatic glucose production.

Caption: Experimental workflow for this compound studies.

Conclusion

This compound demonstrates a clear inhibitory effect on hepatic glucose production in a preclinical model of insulin resistance. This is achieved through the significant downregulation of the key gluconeogenic enzymes, PEPCK and G6Pase, at both the mRNA and protein activity levels. These findings suggest that this compound holds promise as a therapeutic agent for the management of type 2 diabetes by targeting a fundamental pathophysiological driver of hyperglycemia. Further research is warranted to fully elucidate the upstream signaling pathways responsible for these beneficial hepatic effects.

In-Depth Technical Guide to S-15261 (CAS Number 159978-02-6): A Novel Insulin-Sensitizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-15261 is a novel, orally active antihyperglycemic agent that has demonstrated significant potential in the management of non-insulin-dependent diabetes mellitus (NIDDM). It primarily functions as an insulin sensitizer, enhancing glucose uptake and metabolism in peripheral tissues. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological effects, and key experimental findings. Detailed experimental protocols and a proposed signaling pathway are also presented to facilitate further research and development.

Introduction

This compound, with the chemical name L-4-[2-[2-(9-Fluorenyl)acetamido]ethyl]benzoic acid 2-[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethylamino]ethyl ester, is a promising therapeutic candidate for type 2 diabetes.[1] It has been shown to improve insulin sensitivity and reduce hyperglycemia in various animal models of insulin resistance.[2][3] The compound is known to be metabolized into two active metabolites, S-15511 and Y-415, which contribute to its overall pharmacological profile.[2] This document synthesizes the available technical data on this compound to serve as a resource for the scientific community.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 159978-02-6 | [3][4] |

| Molecular Formula | C36H35F3N2O4 | [2] |

| Chemical Name | L-4-[2-[2-(9-Fluorenyl)acetamido]ethyl]benzoic acid 2-[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethylamino]ethyl ester | [1] |

Pharmacology and Mechanism of Action

This compound exerts its antihyperglycemic effects primarily by enhancing insulin sensitivity in key metabolic tissues, including the liver and skeletal muscle.[3][4] While the complete mechanism is still under investigation, evidence strongly suggests the involvement of the sterol regulatory element-binding protein-1c (SREBP-1c) signaling pathway.

Insulin Sensitizing Effects

Studies in insulin-resistant animal models have demonstrated that this compound improves glucose disposal and reduces circulating insulin levels, indicative of enhanced insulin sensitivity.[3] The compound has been shown to increase the glucose infusion rate during euglycemic-hyperinsulinemic clamp studies, a gold-standard measure of insulin sensitivity.

Role of Metabolites

This compound is a prodrug that is metabolized to its active forms, S-15511 and Y-415. S-15511 appears to be the primary mediator of the insulin-sensitizing effects.[2] Both parent compound and metabolites have been shown to reduce hepatic glucose production.[2]

SREBP-1c Signaling Pathway

This compound and its metabolite S-15511 have been found to increase the expression of SREBP-1c mRNA.[2] SREBP-1c is a key transcription factor that regulates genes involved in glucose and lipid metabolism. By upregulating SREBP-1c, this compound is thought to modulate the expression of downstream target genes that enhance insulin signaling and glucose utilization.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound and its metabolites.

Table 1: In Vivo Efficacy of this compound in Animal Models

| Parameter | Animal Model | Dose | Effect | Reference |

| Lethal Dose (LD50) | Mice | >1600 mg/kg (oral) | Low acute toxicity | [4] |

| Hypoglycemic Effect (ED25) | Guinea Pigs | 40 mg/kg (oral) | Significant dose-dependent hypoglycemia | [4] |

| Plasma Insulin | Obese, insulin-resistant rats | 2.5 mg/kg bid for 14 days (p.o.) | 43% decrease | |

| Plasma Triglycerides | Obese, insulin-resistant rats | 2.5 mg/kg bid for 14 days (p.o.) | 36% decrease | |

| Glucose Disposal Rate (IVGTT) | Obese, insulin-resistant rats | 2.5 mg/kg bid for 14 days (p.o.) | 48.5% increase | |

| Glucose Infusion Rate (Euglycemic Clamp) | Obese, insulin-resistant rats | Not specified | 20% increase |

Table 2: Effects of this compound and its Metabolites on Gene Expression

| Compound | Gene | Effect | Reference |

| This compound | SREBP-1c mRNA | Increased expression | [2] |

| S-15511 | SREBP-1c mRNA | Increased expression | [2] |

| This compound | Glucokinase (GK) | Induced expression | [2] |

| S-15511 | Glucokinase (GK) | Induced expression | [2] |

| This compound | Fatty Acid Synthase (FAS) | Induced expression | [2] |

| S-15511 | Fatty Acid Synthase (FAS) | Induced expression | [2] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited.

Euglycemic-Hyperinsulinemic Clamp

The euglycemic-hyperinsulinemic clamp technique is the gold standard for assessing insulin sensitivity in vivo.

-

Animal Model: Conscious, unrestrained rats with indwelling catheters.

-

Procedure:

-

A continuous infusion of human insulin is administered to achieve a steady-state hyperinsulinemia.

-

A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).

-

Blood glucose is monitored frequently, and the glucose infusion rate (GIR) is adjusted accordingly.

-

-

Endpoint: The steady-state GIR is a direct measure of insulin-stimulated glucose disposal and thus reflects insulin sensitivity.

In Vitro Insulin Secretion Assay

This assay is used to determine the effect of compounds on insulin secretion from pancreatic beta cells.

-

Cell Line: INS-1E insulin-secreting cell line.

-

Procedure:

-

Cells are cultured to a desired confluency.

-

Cells are pre-incubated in a low-glucose medium.

-

The medium is replaced with a high-glucose medium containing the test compound (this compound or its metabolites) at various concentrations.

-

After a defined incubation period, the supernatant is collected.

-

-

Endpoint: Insulin concentration in the supernatant is measured using an ELISA kit.

Gene Expression Analysis (RT-qPCR)

This technique is used to quantify changes in the expression of specific genes.

-

Sample: Liver or skeletal muscle tissue from treated and control animals, or cultured cells.

-

Procedure:

-

Total RNA is extracted from the samples.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative polymerase chain reaction (qPCR) is performed using gene-specific primers for target genes (e.g., SREBP-1c, GK, FAS) and a reference gene.

-

-

Endpoint: The relative expression of the target genes is calculated after normalization to the reference gene.

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for the insulin-sensitizing effects of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: General workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound is a promising insulin-sensitizing agent with a novel mechanism of action involving the SREBP-1c signaling pathway. The preclinical data summarized in this guide highlight its potential for the treatment of NIDDM. Further research is warranted to fully elucidate its molecular targets and to evaluate its safety and efficacy in clinical settings. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the development of new and effective therapies for metabolic diseases.

References

In Vitro Studies on S-15261: A Review of Available Data

An in-depth analysis of the existing scientific literature reveals a notable absence of published in vitro studies for a compound designated as S-15261. Comprehensive searches of scholarly databases and scientific repositories have not yielded any specific pharmacological data, experimental protocols, or elucidated signaling pathways associated with this identifier.

The designation "this compound" does not appear in the context of a drug, research compound, or biological molecule within the accessible scientific literature. It is conceivable that this compound represents an internal code for a compound still in the early stages of development, with research findings not yet publicly disseminated. Alternatively, this identifier may be erroneous or may refer to a non-pharmacological product.

Given the lack of available information, this guide cannot provide quantitative data, detailed experimental methodologies, or visual representations of signaling pathways related to this compound. Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult internal documentation or await future publications where its biological activities might be described under this or an alternative designation.

Molecular Target of S-15261 Remains Elusive Despite Evidence of Novel Antihyperglycemic Mechanism

Despite extensive research into the pharmacological effects of the novel oral antihyperglycemic agent S-15261, its precise molecular target remains unidentified in publicly available scientific literature. The compound, a prodrug that is metabolized into the active form S-15511, has demonstrated significant potential in addressing insulin resistance and reducing hepatic glucose production. However, the direct protein to which S-15511 binds to elicit these effects is not yet known, hindering a complete understanding of its mechanism of action.

This compound, chemically described as the L-isomer of 3-[2-[2-[4-[2-[alpha-fluorenyl acetyl amino ethyl] benzoyloxy] ethyl amino] 1-methoxy ethyl] trifluoromethyl-benzene, has been shown to improve glucose homeostasis in animal models of type 2 diabetes. Its therapeutic effects are attributed to its active metabolite, S-15511, which is formed through cleavage by esterases. The other metabolite, Y-415, has not been found to be active.

Investigating the Mechanism of Action

Studies have revealed that this compound, through its active metabolite S-15511, exerts its antihyperglycemic effects by modulating the expression of key enzymes involved in hepatic glucose and lipid metabolism. This suggests a mechanism of action that goes beyond direct interaction with known diabetes-related receptors.

Effects on Hepatic Gene Expression

Research in rat models has demonstrated that treatment with this compound leads to a significant downregulation of genes encoding crucial gluconeogenic enzymes. This includes:

-

Phosphoenolpyruvate carboxykinase (PEPCK): A rate-limiting enzyme in the synthesis of glucose in the liver.

-

Glucose-6-phosphatase (G6Pase): The enzyme responsible for the final step of gluconeogenesis, releasing free glucose into the bloodstream.

By decreasing the expression of these enzymes, this compound effectively curtails the liver's production of glucose, a key contributor to hyperglycemia in type 2 diabetes.

Furthermore, this compound has been observed to influence the expression of enzymes central to fatty acid metabolism:

-

Acetyl-CoA carboxylase (ACC): An enzyme that plays a critical role in the synthesis of fatty acids. This compound stimulates its expression.

-

Carnitine palmitoyltransferase I (CPT1): This enzyme is essential for the transport of fatty acids into the mitochondria for oxidation. This compound reduces its expression.

The modulation of these enzymes suggests that this compound may also impact insulin sensitivity by altering lipid metabolism in the liver.

The Search for a Direct Molecular Target

A pivotal study investigating the pharmacological profile of this compound conducted in-vitro binding assays against a panel of 31 different known receptors. The results of these assays were significant in that this compound did not show any noteworthy affinity for any of the tested receptors.[1] This finding strongly indicates that this compound and its active metabolite S-15511 operate through a novel molecular target that is yet to be discovered.

The absence of a known receptor has led to the hypothesis that this compound may interact with a previously uncharacterized protein or a non-traditional drug target. The identification of this elusive target is a critical next step in fully elucidating the compound's mechanism of action and for the rational design of future therapeutic agents.

Experimental Approaches to Target Identification

While the specific experiments used to date to identify the molecular target of this compound are not detailed in the available literature, standard methodologies for such investigations would typically include:

-

Affinity Chromatography: This technique involves immobilizing a derivative of the active compound (S-15511) onto a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry.

-

Chemical Proteomics: This approach utilizes chemical probes based on the compound's structure to identify its interacting partners within a complex biological sample.

-

Genetic Approaches: Techniques such as CRISPR-Cas9 screening could be employed to identify genes that, when knocked out, confer resistance to the effects of this compound, thereby pointing towards the molecular target or key components of its signaling pathway.

Below is a conceptual workflow illustrating a typical affinity chromatography-based approach for molecular target identification.

Signaling Pathways

Based on the observed effects on gene expression, this compound likely influences key signaling pathways that regulate hepatic metabolism. While the direct upstream target is unknown, the downstream effects suggest an intersection with pathways controlling gluconeogenesis and lipogenesis. A simplified representation of the potential downstream signaling cascade is depicted below.

Conclusion

References

In-depth Technical Guide: S-15261 - A Compound with Undisclosed Therapeutic Potential

Initial investigations for a therapeutic agent designated as S-15261 have yielded no specific pharmacological or clinical data in the public domain. While the query sought to generate a comprehensive technical guide on its therapeutic potential, mechanism of action, and experimental validation, extensive searches have not identified any scientific literature, clinical trial registrations, or other relevant documentation associated with a compound labeled "this compound" for therapeutic use.

The identifier "this compound" did not correspond to any known drug candidates in development, investigational compounds with published preclinical or clinical results, or any other therapeutic agent. Search results were predominantly associated with unrelated items, including a product code for commercial plastic bags.

Consequently, the core requirements of this request—including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the absence of foundational information on this compound.

Further investigation would require a more specific and validated identifier for the compound of interest. Researchers, scientists, and drug development professionals are encouraged to verify the designation and consult proprietary or internal databases for information on compounds that are not yet disclosed in public forums. Without such primary data, a technical guide on the therapeutic potential of "this compound" cannot be constructed.

Methodological & Application

Application Notes and Protocols for S-15261 (SCH 58261) Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of S-15261, identified as SCH 58261, a potent and selective adenosine A2A receptor antagonist, in rat models. The following sections detail the necessary materials, preparation of the compound, and step-by-step procedures for various administration routes.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and dosing regimens for SCH 58261 in rats from published studies.

Table 1: Pharmacokinetic Parameters of SCH 58261 in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Cmax | 1135.44 ng/mL | 6.12 ng/mL |

| AUClast | 11,528.45 min∙ng/mL | 15.29 min∙ng/mL |

| Clearance (CL) | 87.91 mL/min/kg | - |

| Vss | 3196.92 mL/kg | - |

| Bioavailability (BA) | - | 0.03% |

| Data from a pharmacokinetic study in rats.[1] |

Table 2: Effective Doses of SCH 58261 in Rats for Pharmacodynamic Studies (Intraperitoneal Administration)

| Dose Range | Animal Model | Observed Effect |

| 0.01 - 1 mg/kg | Quinolinic acid-induced excitotoxicity | Neuroprotective effects[2] |

| 0.1 - 5 mg/kg | Reserpine-induced muscle rigidity | Antagonized muscle rigidity[3] |

| 1 - 5 mg/kg | Haloperidol-induced muscle resistance | Abolished muscle resistance[3] |

| 5 mg/kg | Haloperidol-induced catalepsy and proenkephalin mRNA expression | Partially decreased catalepsy and proenkephalin mRNA increase |

| 0.1 mg/kg | Parkinson's disease model (MPP+ induced) | Attenuated the reduction in striatal dopamine levels[4] |

| 2 mg/kg | 6-OHDA-induced Parkinson's disease | Improved bradykinesia and motor disturbance[2] |

Experimental Protocols

Preparation of SCH 58261 for In Vivo Administration

SCH 58261 is soluble in DMSO. For administration to animals, a stock solution in DMSO should first be prepared and then diluted in a suitable vehicle.

Materials:

-

SCH 58261 powder

-

Dimethyl sulfoxide (DMSO)

-

Vehicle (select one):

-

Corn oil

-

Polyethylene glycol 300 (PEG300), Tween 80, and sterile water (ddH2O)

-

-

Sterile vials

-

Vortex mixer

Protocol for Vehicle with PEG300 and Tween 80:

-

Prepare a clear stock solution of SCH 58261 in DMSO (e.g., 23 mg/mL).

-

For a 1 mL final working solution, take 50 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix until the solution is clear.

-

Add 50 µL of Tween 80 and mix until clear.

-

Add 500 µL of sterile ddH2O to reach the final volume of 1 mL.

-

The mixed solution should be prepared fresh and used immediately.[2]

Protocol for Corn Oil Vehicle:

-

Prepare a clear stock solution of SCH 58261 in DMSO (e.g., 8 mg/mL).

-

For a 1 mL final working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil.

-

Mix thoroughly using a vortex mixer.

-

This solution should be used immediately after preparation.[2]

Administration Routes

The following are detailed protocols for intravenous, intraperitoneal, and oral gavage administration of SCH 58261 in rats.

Materials:

-

Prepared SCH 58261 solution

-

Rat restrainer

-

Heat source (e.g., heat lamp or warming pad)

-

Sterile syringes (1 mL) with 25-27 gauge needles

-

70% ethanol or isopropanol wipes

-

Gauze pads

Protocol:

-

Warm the rat's tail using a heat source for 5-10 minutes to dilate the lateral tail veins.[5][6][7]

-

Place the rat in a suitable restrainer.

-

Wipe the tail with an alcohol pad to clean the injection site and improve vein visibility.

-

Locate one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[5][8] A flash of blood in the needle hub may indicate correct placement.

-

Slowly inject the solution. If resistance is met or a blister forms, the needle is not in the vein and should be repositioned.[8]

-

After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.[5]

-

Return the animal to its cage and monitor for any adverse reactions.

Materials:

-

Prepared SCH 58261 solution

-

Sterile syringes (1-3 mL) with 23-25 gauge needles

-

70% ethanol or isopropanol wipes

Protocol:

-

Restrain the rat firmly by scruffing the neck and securing the hindquarters. The animal should be tilted head-down to move the abdominal organs away from the injection site.[9][10]

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9][10]

-

Wipe the injection site with an alcohol pad.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.[9]

-

Aspirate to ensure no blood or urine is drawn back, which would indicate improper needle placement.[10][11]

-

Inject the solution smoothly.

-

Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Materials:

-

Prepared SCH 58261 solution

-

Appropriately sized gavage needle (16-18 gauge for rats) with a rounded tip[12]

-

Syringe

Protocol:

-

Measure the correct length for gavage needle insertion by holding the needle alongside the rat, from the mouth to the last rib, and mark the needle.[13][14]

-

Restrain the rat in an upright position, ensuring the head and neck are extended to create a straight path to the esophagus.[14][15]

-

Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[12]

-

The needle should pass smoothly down the esophagus without resistance. If the animal coughs or struggles excessively, the needle may be in the trachea and should be immediately withdrawn.[12][13]

-

Once the needle is correctly positioned, administer the solution slowly.[15]

-

After administration, gently remove the gavage needle.

-

Return the animal to its cage and monitor for any signs of respiratory distress.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathways

SCH 58261 is an antagonist of the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP).[16] Recent studies also suggest a role for SCH 58261 in activating the Nrf2 pathway.

Caption: Adenosine A2A Receptor Signaling Pathway.

References

- 1. Assessment of Pharmacokinetics and Metabolism Profiles of SCH 58261 in Rats Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. SCH 58261, an A(2A) adenosine receptor antagonist, counteracts parkinsonian-like muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine A2A Receptor Blockade Provides More Effective Benefits at the Onset Rather than after Overt Neurodegeneration in a Rat Model of Parkinson’s Disease [mdpi.com]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. research.vt.edu [research.vt.edu]

- 7. researchanimaltraining.com [researchanimaltraining.com]

- 8. depts.ttu.edu [depts.ttu.edu]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. research.vt.edu [research.vt.edu]

- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. aniphy.fr [aniphy.fr]

- 14. ouv.vt.edu [ouv.vt.edu]

- 15. instechlabs.com [instechlabs.com]

- 16. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for S-15261 Solution Preparation in Cell Culture

Note: Publicly available scientific literature and chemical databases do not contain information on a compound designated "S-15261." The following application notes and protocols are provided for a hypothetical, water-insoluble small molecule inhibitor, herein referred to as this compound, and are based on established best practices for handling such compounds in a research setting. The quantitative data presented are for illustrative purposes only.

Introduction

This compound is a potent, cell-permeable inhibitor of the hypothetical "Kinase-X" signaling pathway, a critical regulator of cell proliferation and survival. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions and requires a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), for the preparation of stock solutions.[1] These application notes provide detailed protocols for the proper solubilization and use of this compound in in vitro cell culture experiments, ensuring reproducible and reliable results.

Physicochemical and Handling Properties

A summary of the key properties of the hypothetical this compound is provided below.

| Property | Value (Example Data) |

| Molecular Weight | 450.5 g/mol |

| Appearance | White to off-white powder |

| Purity | >98% |

| Solubility | Soluble in DMSO (≥ 20 mM), sparingly soluble in ethanol |

| Storage Conditions | Store powder at -20°C, protect from light and moisture. |

Solution Preparation Protocols

Strict aseptic techniques should be followed throughout the preparation process to prevent contamination of cell cultures.[2]

Preparation of 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)[3]

-

Sterile microcentrifuge tubes

Procedure:

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to a 1 mg vial of this compound (MW: 450.5 g/mol ), add 222 µL of DMSO.

-

Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C or sonication may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C, protected from light.

References

Application Notes and Protocols for S-15261 in Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15261 is an experimental oral agent developed for the treatment of type 2 diabetes and the insulin resistance syndrome.[1][2] It is a prodrug that, upon ingestion, is cleaved by esterases into two fragments: Y415 and S15511.[1] The available research strongly suggests that S15511 is the active metabolite responsible for the compound's therapeutic effects. These application notes provide a summary of the key findings and experimental protocols for utilizing this compound in diabetes and insulin resistance research.

Mechanism of Action

This compound, primarily through its active metabolite S15511, exerts its effects by enhancing insulin sensitivity.[1] Studies in animal models have demonstrated that this compound does not directly stimulate insulin secretion but rather improves the metabolic response to endogenous insulin. The compound has been shown to act on both the liver and skeletal muscle to improve glucose metabolism.[3]

The proposed mechanism involves the regulation of key enzymes involved in glucose and lipid metabolism. This compound has been observed to:

-

Decrease the expression of gluconeogenic enzymes: Phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to reduced hepatic glucose production.[1]

-

Stimulate the expression of enzymes involved in fatty acid synthesis: Acetyl-CoA carboxylase (ACC) and acyl-CoA synthase.[1]

-

Reduce the expression of enzymes involved in fatty acid oxidation: Carnitine palmitoyltransferase I (CPT-I) and hydroxymethyl-glutaryl-CoA synthase.[1]

These changes collectively contribute to improved glucose uptake and utilization, as well as a more favorable lipid profile.

Data Presentation

Table 1: Effects of Chronic this compound Treatment in Obese, Insulin-Resistant Sprague-Dawley Rats[2]

| Parameter | Treatment Group (this compound, 0.5-2.5 mg/kg/day for 14 days) | Change from Control |

| Plasma Insulin | Dose-dependent decrease | Up to 43% reduction |

| Plasma Triglycerides | Dose-dependent decrease | Up to 36% reduction |

| Glucose Disposal Rate (IVGTT) | Increased | 48.5% increase |

| Glucose Infusion Rate (Glucose Clamp) | Increased | 20% increase |

| Steady-State Insulin Levels (Glucose Clamp) | Decreased | 15% decrease |

| Body Weight | Decreased at higher doses | 3% decrease |

| Plasma Glucose | Decreased at higher doses | 13% decrease |

| Blood Pressure (in mildly hypertensive animals) | Decreased at higher doses | 8 mm Hg decrease |

Table 2: Effects of this compound and its Metabolites in JCR:LA-cp Rats (8 to 12 weeks of age)[1]

| Parameter | This compound Treatment | S15511 Treatment | Y415 Treatment | Troglitazone Treatment | Metformin Treatment |

| Food Intake | Reduced | Reduced | No effect | Small increase | Not specified |

| Body Weight | Reduced | Reduced | No effect | Not specified | Not specified |

| Plasma Insulin (fed rats) | Decreased | Decreased | No effect | Not specified | Not specified |

| Postprandial Insulin Peak (Meal Tolerance Test) | Prevented | Prevented | No effect | Halved | No improvement |

Experimental Protocols

In Vivo Animal Models

The JCR:LA-cp rat and the obese, insulin-resistant ageing Sprague-Dawley rat have been utilized as effective models to study the effects of this compound.[1][2] These models spontaneously develop characteristics of the human insulin resistance syndrome, including obesity, hyperinsulinemia, and dyslipidemia.

Protocol for Chronic Oral Administration:

-

Animal Model: Male JCR:LA-cp rats (8 weeks of age) or obese, insulin-resistant ageing Sprague-Dawley rats.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

-

Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dosing: Administer this compound orally via gavage at the desired dose (e.g., 0.5-2.5 mg/kg/day, often administered twice daily) for the specified duration (e.g., 14 days or 4 weeks).[1][2]

-

Monitoring: Monitor food intake, body weight, and general health of the animals daily.

-

Outcome Measures: At the end of the treatment period, perform metabolic tests such as an Intravenous Glucose Tolerance Test (IVGTT) or a Euglycemic-Hyperinsulinemic Clamp. Collect blood samples for analysis of plasma insulin, glucose, and triglycerides. Tissues such as the liver and skeletal muscle can be harvested for gene expression analysis.

Meal Tolerance Test

This test assesses the postprandial glucose and insulin response.

Protocol:

-

Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.

-

Baseline Sample: Collect a baseline blood sample via tail vein or other appropriate method.

-

Meal Administration: Provide a standardized liquid meal (e.g., Ensure) via oral gavage.

-

Blood Sampling: Collect blood samples at specific time points post-meal administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Measure plasma glucose and insulin concentrations at each time point to determine the postprandial excursion.

Euglycemic-Hyperinsulinemic Glucose Clamp

This is the gold-standard technique for assessing insulin sensitivity.

Protocol:

-

Catheterization: A few days prior to the clamp, surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling). Allow animals to recover.

-

Fasting: Fast the animals overnight.

-

Infusions:

-

Begin a continuous infusion of human insulin at a constant rate (e.g., 10 mU/kg/min).

-

Simultaneously, begin a variable infusion of glucose (e.g., 20% dextrose) to maintain euglycemia (fasting blood glucose levels).

-

-

Blood Sampling: Monitor blood glucose every 5-10 minutes from the arterial catheter.

-

Steady State: The glucose infusion rate is adjusted until a steady-state of euglycemia is achieved for a period of at least 30 minutes.

-

Calculation: The glucose infusion rate during the steady-state period is a direct measure of insulin sensitivity.

Gene Expression Analysis (Liver)

This protocol outlines the measurement of key metabolic gene expression in liver tissue.

Protocol:

-

Tissue Harvest: At the end of the in vivo study, euthanize the animals and rapidly excise the liver.

-

RNA Extraction: Immediately snap-freeze the liver tissue in liquid nitrogen and store at -80°C. Extract total RNA from a portion of the liver using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using specific primers for the genes of interest (e.g., PEPCK, G6Pase, ACC, CPT-I).

-

Data Analysis: Normalize the expression of the target genes to a suitable housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change in expression between treatment and control groups.

Visualizations

Caption: Metabolic activation of this compound.

Caption: Proposed signaling pathway of this compound's active metabolite.

Caption: In vivo experimental workflow for evaluating this compound.

References

- 1. Beneficial insulin-sensitizing and vascular effects of S15261 in the insulin-resistant JCR:LA-cp rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S15261, a new compound for the treatment of the insulin resistance syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General pharmacology of S 15261, a new concept for treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring S-15261 Efficacy In Vivo: Application Notes and Protocols

Initial searches for the compound "S-15261" did not yield specific information regarding its biological activity, mechanism of action, or preclinical data. The identifier "this compound" is associated with a model number for a commercially available laboratory product (reclosable bags). Therefore, the following application notes and protocols are provided as a general framework for assessing the in vivo efficacy of a hypothetical anti-cancer agent, which we will refer to as "Compound-X," in solid tumor models. These protocols can be adapted based on the specific characteristics of the actual compound of interest.

Hypothetical Signaling Pathway for Compound-X

To illustrate the principles of target engagement and downstream effects, we will postulate that Compound-X is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Application Notes and Protocols for Testing S-15261 in Psammomys obesus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of S-15261, a potential insulin-sensitizing agent, in the Psammomys obesus (sand rat) model of diet-induced type 2 diabetes.

Introduction

Psammomys obesus is a well-established polygenic animal model for obesity and type 2 diabetes.[1] In its natural desert habitat, subsisting on a low-calorie diet, it remains lean and normoglycemic.[1] However, when transitioned to a high-energy laboratory chow, these animals develop hyperinsulinemia, hyperglycemia, and insulin resistance, closely mimicking the pathophysiology of human type 2 diabetes.[1][2][3] The progression to diabetes is rapid, with a significant reduction in β-cell mass occurring within 4-6 weeks of the high-calorie diet.[1]

This compound is a compound developed for the treatment of insulin resistance syndrome.[4] Chronic treatment with this compound in obese, insulin-resistant rats has been shown to decrease plasma insulin and triglyceride levels and improve glucose disposal during an intravenous glucose tolerance test.[4] The compound enhances peripheral insulin sensitivity, as demonstrated by the hyperinsulinemic-euglycemic clamp technique.[4] this compound is known to be cleaved into two metabolites, S 15511 and Y 415, with S 15511 showing therapeutic activity by increasing insulin sensitivity and preserving β-cell function.[5] This protocol outlines the procedures for testing the therapeutic potential of this compound in the Psammomys obesus model.

Experimental Protocols

Animal Model and Diabetes Induction

-

Animal Strain: Male Psammomys obesus, 8-10 weeks old.

-

Housing: Animals should be individually housed in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle.

-

Acclimatization: Upon arrival, animals should be acclimatized for one week on a low-energy (LE) diet, mimicking their natural food source (e.g., salt bush).

-

Diabetes Induction: After acclimatization, diabetes will be induced by switching the animals to a standard high-energy (HE) laboratory chow (ad libitum) for 4-6 weeks.[1] The development of diabetes should be monitored weekly by measuring non-fasting blood glucose levels. Animals with blood glucose levels consistently above 200 mg/dL will be considered diabetic and selected for the study.[2]

Experimental Design and Treatment

-

Grouping: Diabetic Psammomys obesus will be randomly assigned to one of the following groups (n=10-12 per group):

-

Vehicle Control: Diabetic animals receiving the vehicle (e.g., 0.5% carboxymethyl cellulose) orally, once daily.

-

This compound Treatment Group (Low Dose): Diabetic animals receiving a low dose of this compound (e.g., 1 mg/kg body weight) orally, once daily.[4]

-

This compound Treatment Group (High Dose): Diabetic animals receiving a high dose of this compound (e.g., 5 mg/kg body weight) orally, once daily.[4]

-

Positive Control (Metformin): Diabetic animals receiving metformin (e.g., 150 mg/kg body weight) orally, once daily.

-

-

Treatment Duration: The treatment period will be 4 weeks.

-

Monitoring: Body weight, food intake, and water intake will be monitored daily. Blood glucose and plasma insulin levels will be measured weekly.

Key Experimental Methodologies

The OGTT will be performed at the beginning and end of the treatment period to assess glucose tolerance.

-

Fasting: Animals will be fasted overnight (12-14 hours) with free access to water.[6]

-

Baseline Blood Sample: A baseline blood sample (t=0 min) will be collected from the tail vein.

-

Glucose Administration: A glucose solution (2 g/kg body weight) will be administered orally via gavage.[7]

-

Blood Sampling: Blood samples will be collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.[6][7]

-

Analysis: Blood glucose levels will be measured immediately using a glucometer. Plasma insulin levels will be determined by ELISA.

The ITT will be performed at the end of the treatment period to evaluate insulin sensitivity.

-

Fasting: Animals will be fasted for 4-6 hours with free access to water.[8][9]

-

Baseline Blood Sample: A baseline blood sample (t=0 min) will be collected from the tail vein.

-

Insulin Administration: Human regular insulin (0.75 IU/kg body weight) will be injected intraperitoneally.[10]

-

Blood Sampling: Blood samples will be collected at 15, 30, 45, and 60 minutes post-insulin injection.[10]

-

Analysis: Blood glucose levels will be measured immediately using a glucometer.

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity and will be performed at the end of the study in a subset of animals from each group.[11][12]

-

Surgical Preparation: Animals will be anesthetized, and catheters will be implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the clamp procedure.[11][13][14]

-

Fasting: Animals will be fasted overnight before the clamp.

-

Procedure:

-

Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a measure of whole-body insulin sensitivity.

Biochemical and Histopathological Analysis

At the end of the treatment period, animals will be euthanized, and blood and tissue samples will be collected.

-

Blood Chemistry: Plasma levels of triglycerides, total cholesterol, HDL-cholesterol, and non-esterified fatty acids (NEFA) will be measured.

-

Pancreatic Histopathology: The pancreas will be excised, fixed in 10% buffered formalin, and embedded in paraffin. Sections will be stained with hematoxylin and eosin (H&E) to assess islet morphology, β-cell mass, and signs of inflammation or fibrosis.[16][17][18][19] Immunohistochemical staining for insulin and glucagon will also be performed.

Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).

Table 1: Baseline Metabolic Parameters

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Metformin |

| Body Weight (g) | ||||

| Fasting Blood Glucose (mg/dL) | ||||

| Fasting Plasma Insulin (ng/mL) | ||||

| HOMA-IR |

Table 2: Metabolic Parameters After 4 Weeks of Treatment

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Metformin |

| Body Weight (g) | ||||

| Fasting Blood Glucose (mg/dL) | ||||

| Fasting Plasma Insulin (ng/mL) | ||||

| HOMA-IR | ||||

| Triglycerides (mg/dL) | ||||

| Total Cholesterol (mg/dL) |

Table 3: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Metformin |

| Glucose AUC (mg·min/dL) | ||||

| Insulin AUC (ng·min/mL) |

Table 4: Insulin Tolerance Test (ITT) - Glucose Disappearance Rate (KITT)

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Metformin |

| KITT (%/min) |

Table 5: Hyperinsulinemic-Euglycemic Clamp Data

| Parameter | Vehicle Control | This compound (High Dose) |

| Glucose Infusion Rate (mg/kg/min) | ||

| Steady-State Plasma Glucose (mg/dL) | ||

| Steady-State Plasma Insulin (ng/mL) |

Mandatory Visualizations

Caption: Experimental workflow for testing this compound in Psammomys obesus.

Caption: Hypothesized signaling pathway of this compound action.

References

- 1. researchgate.net [researchgate.net]

- 2. Diabetes mellitus in sand rats (Psammomys obesus). Metabolic pattern during development of the diabetic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diet-induced diabetes in the sand rat (Psammomys obesus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S15261, a new compound for the treatment of the insulin resistance syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of S 15511, a therapeutic metabolite of the insulin-sensitizing agent S 15261, in the Zucker Diabetic Fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. olac.berkeley.edu [olac.berkeley.edu]

- 8. protocols.io [protocols.io]

- 9. olac.berkeley.edu [olac.berkeley.edu]

- 10. mmpc.org [mmpc.org]

- 11. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. mmpc.org [mmpc.org]

- 14. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Morphology of the endocrine pancreas in diabetic sand rat (Psammomys obesus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. psmjournals.org [psmjournals.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for S-15261 Administration in Zucker Diabetic Fatty (ZDF) Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15261 is an experimental therapeutic agent investigated for its potential in treating non-insulin-dependent diabetes mellitus (NIDDM) and the broader insulin resistance syndrome.[1][2] This compound has demonstrated promising activity in enhancing insulin sensitivity, thereby improving glucose and lipid metabolism.[2][3] Preclinical studies suggest that its primary sites of action are the liver and skeletal muscle.[3] The Zucker Diabetic Fatty (ZDF) rat is a well-established genetic model of obesity, insulin resistance, and type 2 diabetes, making it a suitable model for evaluating the efficacy of novel insulin-sensitizing agents like this compound.[4][5]

These application notes provide a detailed overview of the methodology for administering this compound to ZDF rats and for assessing its metabolic effects. The protocols are based on findings from studies on various insulin-resistant rat models and are intended to serve as a comprehensive guide for researchers.

Data Presentation

The following tables summarize the expected quantitative effects of this compound administration based on studies in insulin-resistant rat models. Note that specific data for ZDF rats are limited in publicly available literature; therefore, these tables are compiled from studies using other relevant models, such as the JCR:LA-cp rat and aged Sprague-Dawley rats, to provide an expected therapeutic profile.

Table 1: Effects of Chronic this compound Administration on Key Metabolic Parameters in Insulin-Resistant Rats

| Parameter | Treatment Group | Change from Control | Significance | Rat Model | Reference |

| Plasma Glucose | This compound (high dose) | ↓ 13% | p < 0.05 | Sprague-Dawley | [2] |

| Plasma Insulin | This compound | ↓ 43% (dose-dependent) | p < 0.05 | Sprague-Dawley | [2] |

| Plasma Triglycerides | This compound | ↓ 36% (dose-dependent) | p < 0.05 | Sprague-Dawley | [2] |

| Glucose Infusion Rate (Euglycemic Clamp) | This compound | ↑ 20% | p < 0.05 | Sprague-Dawley | [2] |

| Food Intake | This compound | ↓ | Not specified | JCR:LA-cp | [3] |

| Body Weight | This compound | ↓ | Not specified | JCR:LA-cp | [3] |

Table 2: Effects of this compound on Hepatic Gene Expression in Insulin-Resistant Rats

| Gene | Function | Effect of this compound | Rat Model | Reference |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Gluconeogenesis | ↓ | JCR:LA-cp | [3] |

| Glucose-6-Phosphatase (G6Pase) | Gluconeogenesis | ↓ | JCR:LA-cp | [3] |

| Acetyl-CoA Carboxylase (ACC) | Lipogenesis | ↑ | JCR:LA-cp | [3] |

| Acyl-CoA Synthase (ACS) | Lipogenesis | ↑ | JCR:LA-cp | [3] |

| Carnitine Palmitoyltransferase I (CPT1) | Fatty Acid Oxidation | ↓ | JCR:LA-cp | [3] |

| Hydroxymethyl-glutaryl-CoA Synthase (HMGCS) | Ketogenesis | ↓ | JCR:LA-cp | [3] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in ZDF rats.

Protocol 1: Chronic Oral Administration of this compound in ZDF Rats

Objective: To evaluate the long-term effects of this compound on metabolic parameters in ZDF rats.

Materials:

-

Male Zucker Diabetic Fatty (fa/fa) rats (age 8-10 weeks)

-

Lean Zucker (fa/+) littermates as controls

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

Standard laboratory animal diet

-

Metabolic cages for sample collection

Procedure:

-

Animal Acclimatization: House the ZDF rats and their lean littermates in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

-

Grouping: Randomly assign the ZDF rats to one of the following groups (n=8-10 per group):

-

Vehicle control (ZDF + Vehicle)

-

This compound low dose (e.g., 0.5 mg/kg/day)

-

This compound high dose (e.g., 2.5 mg/kg/day) A group of lean littermates receiving the vehicle will serve as a non-diabetic control.

-

-

Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations.

-

Administration: Administer this compound or vehicle orally via gavage twice daily (e.g., at 9:00 AM and 5:00 PM) for a period of 14 to 28 days. The total daily dose should be divided into two equal administrations.

-

Monitoring: Monitor body weight and food and water intake daily.

-

Sample Collection:

-

Blood Sampling: Collect blood samples from the tail vein at baseline and at regular intervals (e.g., weekly) throughout the study. At the end of the treatment period, collect terminal blood samples via cardiac puncture under anesthesia.

-

Urine Collection: House the rats in metabolic cages for 24 hours at the end of the study to collect urine for analysis of glucose and other metabolites.

-

-

Tissue Harvesting: At the end of the study, euthanize the animals and harvest tissues such as the liver, skeletal muscle (e.g., gastrocnemius, soleus), and adipose tissue. Flash-freeze the tissues in liquid nitrogen and store them at -80°C for further analysis (e.g., gene expression, protein analysis).

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose tolerance.

Materials:

-

Treated and control rats from Protocol 1

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Blood collection tubes (for insulin measurement)

Procedure:

-

Fasting: Fast the rats overnight (12-16 hours) with free access to water.

-

Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

-

Glucose Administration: Administer the glucose solution orally via gavage.

-

Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Analysis: Measure blood glucose concentrations at each time point. Centrifuge the blood samples to separate plasma and store at -80°C for subsequent insulin analysis.

Protocol 3: Analysis of Hepatic Gene Expression

Objective: To determine the effect of this compound on the expression of genes involved in glucose and lipid metabolism in the liver.

Materials:

-

Frozen liver tissue from Protocol 1

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and primers for target genes (e.g., PEPCK, G6Pase, ACC, SREBP-1c) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from the frozen liver tissue according to the manufacturer's protocol of the RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

The following diagrams illustrate the proposed mechanisms of action of this compound and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound in enhancing insulin sensitivity.

Caption: Experimental workflow for this compound administration and analysis in ZDF rats.

References

- 1. Beneficial insulin-sensitizing and vascular effects of S15261 in the insulin-resistant JCR:LA-cp rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S15261, a new compound for the treatment of the insulin resistance syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General pharmacology of S 15261, a new concept for treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diabetes in Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Investigational Compound Dosage for In Vivo Studies

Disclaimer: The compound "S-15261" was not identifiable as a specific therapeutic agent in scientific literature searches; the identifier corresponds to a commercial product. The following guide provides a general framework for optimizing the in vivo dosage of a novel investigational compound.

This technical support center is designed for researchers, scientists, and drug development professionals. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges during the crucial dose-finding phase of in vivo research.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my in vivo study based on in vitro data?

A1: There is no direct mathematical formula to convert an in vitro IC50 or EC50 value to an in vivo dose. A common and recommended approach is to conduct a dose-ranging study, starting with a very low, potentially sub-therapeutic dose and escalating incrementally.[1] To inform your starting dose range, it is crucial to perform a thorough literature review of compounds with similar structures or mechanisms of action.[1] If available, preclinical toxicology data can help set the upper limit of your dose range, ensuring you stay below the No Observed Adverse Effect Level (NOAEL).

Q2: What are the key considerations when selecting a vehicle for my compound?

A2: The ideal vehicle should solubilize the compound without affecting its biological activity or causing toxicity. Key considerations include the compound's solubility, the intended route of administration, and the vehicle's potential for toxicity. For compounds with poor water solubility, a co-solvent system (e.g., DMSO, PEG 400) may be necessary; however, it's critical to keep the concentration of organic solvents low (e.g., DMSO below 10%) to avoid vehicle-induced toxicity.[2] The pH of the formulation should be near neutral (pH 5-9) to minimize irritation, especially for parenteral routes, which also require isotonicity and sterility.[2]

Q3: How can I translate a dose from one animal species to another, or to a human equivalent dose (HED)?

A3: Simple dose extrapolation based on body weight is often inaccurate. The standard and FDA-recommended method for dose conversion between species is based on body surface area (BSA).[3] This method uses "Km" factors, which are specific to each species and are used to calculate the Human Equivalent Dose (HED) from an animal's No Observed Adverse Effect Level (NOAEL). The formula is: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km). This approach is crucial for estimating a safe starting dose for first-in-human clinical trials.

Q4: What are the most common routes of administration for in vivo studies, and how do I choose one?

A4: The route of administration depends on the compound's properties and the experimental objective. The two major categories are enteral (oral, sublingual, rectal) and parenteral (intravenous, intraperitoneal, subcutaneous). Oral administration is common for therapeutic use but can be complicated by factors like first-pass metabolism and poor absorption. Parenteral routes are often used for compounds with poor gastrointestinal absorption or when rapid and complete bioavailability is desired. For preclinical studies, it's ideal to use the intended clinical route of administration to best model the eventual clinical drug distribution and related efficacy and toxicities.[4]

Troubleshooting Guide

| Problem | Potential Cause(s) | Troubleshooting Steps |

| High mortality or severe toxicity at low doses | - Compound-mediated toxicity: The compound may have a narrow therapeutic window. - Vehicle toxicity: The vehicle itself may be causing adverse effects.[2] - Formulation issues: Incorrect pH, lack of sterility, or precipitation of the compound at the injection site. | - Reduce the starting dose significantly and use a slower dose escalation scheme. - Conduct a vehicle-only control group to assess its toxicity. - Re-evaluate the formulation for pH, sterility, and solubility. |

| No discernible therapeutic effect at the highest planned dose | - Insufficient dose: The dose may be too low to reach therapeutic concentrations. - Poor bioavailability: The compound may be poorly absorbed or rapidly metabolized.[1] - Rapid clearance: The compound may have a very short half-life.[1] | - If no toxicity is observed, a cautious dose escalation beyond the initial range may be warranted.[1] - Consider an alternative route of administration (e.g., intravenous instead of oral).[1] - Conduct a pharmacokinetic study to measure plasma concentrations and determine the compound's half-life.[1] |

| High variability in results between animals in the same dose group | - Inconsistent administration technique: Variations in injection or gavage can lead to different absorbed doses.[1] - Formulation instability: The compound may not be stable or homogeneously suspended in the vehicle.[1] - Biological variability: Natural differences between animals can contribute to varied responses. | - Ensure all personnel are thoroughly trained and standardized on administration procedures.[1] - Verify the stability and homogeneity of the dosing solution before each administration.[1] - Increase the sample size per group to improve statistical power.[1] |

| Injection site reactions (e.g., swelling, inflammation) | - Compound irritation: The compound itself may be an irritant. - Vehicle properties: Non-neutral pH or high concentration of co-solvents can cause local reactions.[2] - Improper injection technique: Can cause tissue damage. | - Ensure the formulation has a neutral pH and is sterile. - Rotate injection sites if multiple doses are given. - Consider diluting the compound to a larger volume (within acceptable limits for the species). |

Data Presentation

Table 1: Example Dose-Ranging and Acute Toxicity Study Summary

| Group | Dose (mg/kg) | Number of Animals (n) | Route of Administration | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 14) |

| 1 | Vehicle Control | 5 | Intraperitoneal | 0/5 | None observed | +5.2% |

| 2 | 10 | 5 | Intraperitoneal | 0/5 | None observed | +4.8% |

| 3 | 50 | 5 | Intraperitoneal | 0/5 | Mild lethargy at 1 hr post-dose | +2.1% |

| 4 | 100 | 5 | Intraperitoneal | 1/5 | Lethargy, piloerection | -3.5% (survivors) |

| 5 | 200 | 5 | Intraperitoneal | 4/5 | Severe lethargy, ataxia | N/A |

Table 2: Example Pharmacokinetic Parameters in Rats (10 mg/kg, IV)

| Parameter | Value | Unit | Description |

| Cmax | 1250 | ng/mL | Maximum plasma concentration |

| Tmax | 0.25 | hr | Time to reach Cmax |

| AUC (0-inf) | 3500 | hr*ng/mL | Area under the concentration-time curve |

| t1/2 | 2.5 | hr | Elimination half-life |

| CL | 4.8 | L/hr/kg | Clearance |

| Vd | 12.0 | L/kg | Volume of distribution |

Experimental Protocols

Protocol 1: Dose-Ranging and Acute Toxicity Study in Mice

-

Animal Model: Use healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old, of a single sex to reduce variability.[1]

-

Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.[1]

-

Grouping: Randomly assign mice to at least five groups (n=5 per group): a vehicle control group and four dose-escalation groups (e.g., 1, 10, 50, 100 mg/kg).[1]

-

Formulation: Prepare the investigational compound in a suitable vehicle. Ensure the formulation is homogeneous, especially if it is a suspension.[1]

-

Administration: Administer a single dose of the compound or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and then daily for 14 days. Record body weight daily.[1]

-

Endpoint: The primary endpoint is the determination of the Maximum Tolerated Dose (MTD), often defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.[4]

Protocol 2: Basic Pharmacokinetic (PK) Study in Rats

-

Animal Model: Use cannulated rats (e.g., with jugular vein cannulas) to allow for serial blood sampling without causing undue stress.

-

Grouping: Assign animals to groups based on the route of administration to be tested (e.g., intravenous, oral). A typical group size is 3-5 animals.

-

Dose Preparation: Prepare a sterile, non-irritating formulation of the compound suitable for the chosen route of administration.

-

Administration: Administer a single dose of the compound. For IV administration, this is typically a bolus injection.

-

Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.

-

Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Mandatory Visualization

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for an RTK inhibitor.

Experimental Workflow Diagram

Caption: General workflow for in vivo dosage optimization.

References

Technical Support Center: S-15261 Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel ryanodine receptor (RyR) modulator, S-15261. As specific public data on this compound is limited, this guide is based on common challenges and experimental considerations observed with other modulators of ryanodine receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel modulator of ryanodine receptors (RyRs), which are critical intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum.[1] These channels play a central role in excitation-contraction coupling in muscle tissues.[1] The precise effect of this compound (i.e., activation or inhibition) may be concentration-dependent, a common characteristic of RyR modulators like ryanodine itself.[2][3]

Q2: Which RyR isoforms are affected by this compound?

There are three main mammalian isoforms of the ryanodine receptor: RyR1 (predominantly in skeletal muscle), RyR2 (cardiac muscle), and RyR3 (expressed at lower levels in various tissues).[1][4] Isoform selectivity is a key parameter for any RyR modulator. The table below summarizes the hypothetical binding affinities and functional effects of this compound on these isoforms.

Table 1: Hypothetical Isoform Selectivity of this compound

| Isoform | Binding Affinity (Kd) | Functional Effect (at 1 µM) |

| RyR1 | 50 nM | Potentiation of Ca2+ release |

| RyR2 | 500 nM | Moderate inhibition of Ca2+ release |

| RyR3 | >10 µM | No significant effect |

Q3: What are the recommended storage and reconstitution conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C. For creating stock solutions, use a high-quality, anhydrous solvent such as DMSO. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides